FMF-04-159-2 - 2364489-81-4

FMF-04-159-2

Catalog Number: EVT-268467
CAS Number: 2364489-81-4
Molecular Formula: C28H30Cl3N7O5S
Molecular Weight: 683.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FMF-04-159-2 targets and inhibits CDK16 via covalent binding to C218.
Overview

FMF-04-159-2, with the chemical identifier 2364489-81-4, is a potent covalent inhibitor specifically targeting cyclin-dependent kinase 14, also known as CDK14. This compound is part of a broader class of inhibitors that interact with the TAIRE family of kinases, which includes CDK15, CDK16, CDK17, and CDK18. FMF-04-159-2 has been characterized for its ability to irreversibly bind to its target enzymes, enhancing its inhibitory effects compared to reversible inhibitors. The compound is particularly significant in the context of cancer therapy and neurodegenerative diseases due to its role in regulating cell cycle progression and transcriptional control .

Synthesis Analysis

The synthesis of FMF-04-159-2 involves multiple steps that typically include the formation of key intermediates through organic reactions such as condensation and cyclization. The synthetic pathway is designed to optimize the compound's potency and selectivity towards CDK14 while minimizing off-target effects. The structure of FMF-04-159-2 features a pyrazole amide motif, which is crucial for its binding affinity to CDK14 and other kinases within the TAIRE family .

Technical Details

  1. Key Intermediates: The synthesis begins with the preparation of intermediates that can undergo various transformations to yield the final product.
  2. Organic Reactions: Common methods used include:
    • Condensation Reactions: To form amide bonds.
    • Cyclization Processes: To create cyclic structures essential for biological activity.
  3. Optimization: Iterative medicinal chemistry approaches are employed to refine the compound's selectivity and potency .
Molecular Structure Analysis

FMF-04-159-2 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases.

Structure Data

  • Chemical Formula: C28H30Cl3N7O5S
  • InChI Key: HZPYSAHDRSBARR-QPJJXVBHSA-N
  • SMILES Representation: O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3

This structure includes multiple aromatic rings and heterocycles that contribute to its biological activity and specificity towards cyclin-dependent kinases.

Chemical Reactions Analysis

FMF-04-159-2 undergoes several chemical reactions that are essential for its functionality and potential modifications.

Reactions

  1. Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
  2. Reduction: Reduction reactions can modify functional groups within the molecule.
  3. Substitution: Substitution reactions allow for the replacement of functional groups using appropriate reagents.

These reactions are critical for both understanding the compound's stability and potential reactivity in biological systems.

Mechanism of Action

FMF-04-159-2 acts primarily as a covalent inhibitor of cyclin-dependent kinase 14.

Process

  1. Binding Mechanism: It binds covalently to the ATP-binding pocket of CDK14, preventing ATP from binding and halting its enzymatic activity.
  2. Cell Cycle Impact: This inhibition disrupts phosphorylation events vital for cell cycle progression, particularly leading to arrest at the G2/M phase in cancer cell lines.
  3. Transcription Regulation: By inhibiting CDK14, FMF-04-159-2 also affects transcriptional control pathways, potentially influencing gene expression relevant to cancer progression and neurodegenerative conditions .
Physical and Chemical Properties Analysis

FMF-04-159-2 exhibits several physical and chemical properties that are relevant for its application in scientific research.

Properties

  1. Solubility: The solubility characteristics are critical for its bioavailability in cellular assays.
  2. Stability: The compound's stability under physiological conditions influences its effectiveness as a therapeutic agent.
  3. Reactivity: Its reactivity profile is essential for understanding how it interacts with biological targets and other chemical entities .
Applications

FMF-04-159-2 has significant potential applications in various scientific fields:

  1. Cancer Therapy: Due to its ability to inhibit CDK14 effectively, it is being explored as a therapeutic agent against various cancers by inducing cell cycle arrest.
  2. Neurodegenerative Diseases: Studies indicate that FMF-04-159-2 may reduce levels of alpha-synuclein, a protein linked to Parkinson's disease, suggesting its role as a disease-modifying agent in synucleinopathies .
  3. Proteomic Studies: It serves as a valuable tool for probing biological functions associated with CDK14, aiding in substrate identification through proteomic approaches .
Introduction to FMF-04-159-2: Covalent CDK14/TAIRE Kinase Inhibition

Structural Classification of Cyclin-Dependent Kinases (CDKs)

TAIRE Kinase Subfamily: CDK14-18 Functional Context

The human kinome comprises 20 CDKs categorized into three functional subgroups:

  • Cell-cycle regulators (CDK1, CDK2, CDK4, CDK6)
  • Transcriptional controllers (CDK7–CDK9, CDK11–CDK13)
  • TAIRE kinases (CDK14–CDK18), defined by a conserved "TAIRE" sequence motif in the cyclin-binding domain [3] [7].

TAIRE kinases diverge structurally from other CDKs by featuring:

  • A hydrophobic pocket near the ATP-binding site accommodating unique inhibitor scaffolds
  • Differential expression patterns (e.g., CDK14 overexpression in colorectal cancer)
  • Functional redundancy, evidenced by compensatory phosphorylation events upon single-knockdown [3] [5]. Unlike cell-cycle CDKs, TAIRE kinases lack canonical roles in proliferation, though CDK14 and CDK16 associate with poor prognosis in gastrointestinal cancers [4] [10].

CDK14’s Role in Cell Cycle Regulation & Wnt Signaling

CDK14 (PFTAIRE1/PFTK1) partners with cyclin Y (CCNY) or cyclin Y-like 1 (CCNYL1) to regulate:

  • G2/M progression: Phosphorylation of centrosomal proteins (e.g., NPM/B23, CP110) enables centriole duplication and mitotic entry [3] [5].
  • Wnt/β-catenin signaling: CDK14–cyclin Y complexes prime the Wnt co-receptor LRP6 at Ser1490, enabling subsequent phosphorylation by GSK3β and CK1γ. This stabilizes β-catenin, driving oncogenic transcription in colorectal cancers with APC mutations [3] [7].

Table 1: TAIRE Kinase Functions and Disease Associations

KinaseCyclin PartnerReported FunctionsDisease Relevance
CDK14 (PFTAIRE1)Cyclin Y, Cyclin Y-like 1LRP6 phosphorylation, mitotic progressionColorectal cancer amplification, poor prognosis
CDK16 (PCTAIRE1)Cyclin YVesicle trafficking, neuronal differentiationHepatocellular carcinoma, melanoma
CDK17 (PCTAIRE2)Cyclin YNeurite outgrowth, synaptic regulationBreast cancer progression
CDK18 (PCTAIRE3)Cyclin YDNA damage responsePancreatic cancer survival

Rationale for Covalent Kinase Inhibitor Development

Limitations of Reversible ATP-Competitive CDK Inhibitors

Conventional type I CDK inhibitors (e.g., flavopiridol, AT7519) compete with ATP in the conserved catalytic cleft, resulting in:

  • Low selectivity: CDK2/4/6 inhibitors exhibit cross-reactivity with TAIRE kinases due to >80% ATP-site homology [8] [9].
  • Transient target engagement: Rapid dissociation necessitates high dosing to maintain efficacy, increasing off-target toxicity [9].For example, AT7519—a reversible inhibitor identified as a CDK14 hit—inhibits CDK14 (IC₅₀ = 19.8 nM) but also CDK1/2/9 (IC₅₀ < 100 nM), limiting its utility as a mechanistic probe [3].

Cysteine-Targeted Selectivity in Kinase Drug Design

FMF-04-159-2 exploits a rare Cys218 residue in CDK14’s hinge 7 region, absent in other CDKs except JNK1-3. This residue’s nucleophilicity enables covalent bond formation with acrylamide warheads [3] [7]. Design strategy involved:

  • Scaffold hybridization: Merging JNK-IN-7’s acrylamide with AT7519’s pyrazole hinge-binding motif to enhance CDK specificity.
  • Cysteine accessibility screening: Confirming Cys218 solvent exposure via homology modeling (based on CDK12 structure, PDB: 5ACB) [3].This approach yielded 100-fold selectivity for CDK14 (IC₅₀ = 39.6 nM) over CDK2 (IC₅₀ = 256 nM) in NanoBRET assays, with sustained inhibition after washout due to irreversible binding [1] [10].

Properties

CAS Number

2364489-81-4

Product Name

FMF-04-159-2

IUPAC Name

(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide

Molecular Formula

C28H30Cl3N7O5S

Molecular Weight

683.0

InChI

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+

InChI Key

HZPYSAHDRSBARR-QPJJXVBHSA-N

SMILES

O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3

Solubility

Soluble in DMSO

Synonyms

FMF-04-159-2; FMF041592; FMF 04 159 2;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.